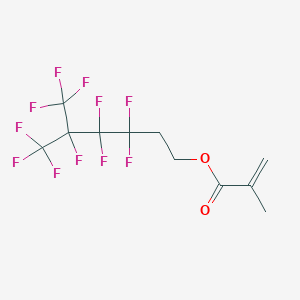

2-(Perfluoro-3-methylbutyl)ethyl methacrylate

Description

2-(Perfluoro-3-methylbutyl)ethyl methacrylate is a fluorinated methacrylate monomer characterized by a perfluorinated alkyl chain (perfluoro-3-methylbutyl group) attached to an ethyl methacrylate backbone. This structure confers exceptional hydrophobicity, chemical resistance, and low surface energy, making it a critical component in advanced polymer formulations. It is widely used in applications requiring durable, non-stick, or biocompatible coatings, such as dental materials , corrosion-resistant surfaces, and specialty textiles.

Propriétés

IUPAC Name |

[3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F11O2/c1-5(2)6(23)24-4-3-7(12,13)9(15,16)8(14,10(17,18)19)11(20,21)22/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEKNLSWXJADLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379879 | |

| Record name | 2-(Perfluoro-3-methylbutyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-44-0 | |

| Record name | 2-(Perfluoro-3-methylbutyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-(Perfluoro-3-methylbutyl)ethyl methacrylate typically involves the esterification of methacrylic acid derivatives with a fluorinated alcohol containing the perfluoro-3-methylbutyl group. The key step is the reaction between a fluorinated alcohol and a methacrylate derivative, often under controlled temperature and catalysis to ensure high purity and yield.

Preparation via Reaction of Fluorinated Alcohol with Methacryloyl Isocyanate

One of the most documented methods involves reacting a fluorinated alcohol containing the 2-(perfluoro-3-methylbutyl)ethyl group with a methacrylate derivative that has an isocyanate functional group. This method is detailed in a patent describing UV-curable resin compositions:

- Stepwise Procedure:

- The fluorinated alcohol is first dried by distillation under reduced pressure (760 mmHg or less) for 10 minutes to 1 hour to remove moisture.

- The temperature is maintained between 40°C and 65°C during the addition of the (meth)acrylate compound containing at least one isocyanate group.

- The mixture is stirred at 200 to 300 rpm.

- A condensation polymerization catalyst (10% to 50% of the total catalyst amount) is added to initiate the reaction.

- After the exothermic reaction, the mixture is maintained at 50°C to 90°C to complete the reaction until no isocyanate (-NCO) peak is detectable by IR spectroscopy.

- The product typically has a viscosity range of 100 cPs to 10,000 cPs at 25°C and a refractive index between 1.40 and 1.44.

This method yields a photopolymerizable monomer with the desired fluorinated side chain, suitable for optical fiber cladding and other advanced applications.

Polymerization and Functionalization Considerations

While the above method focuses on monomer synthesis, related research on fluorinated acrylates and methacrylates shows that:

- Polymerization inhibitors such as butylhydroxy toluene or hydroquinone monomethyl ether are commonly added to prevent premature polymerization during synthesis.

- Catalysts like copper naphthenate, cobalt naphthenate, zinc naphthate, and n-dibutyltindilaurate are used to facilitate the urethane or ester bond formation during the reaction.

- Maintaining the reaction temperature and monitoring the disappearance of the isocyanate group via IR spectroscopy are critical quality control steps.

Data Table: Typical Reaction Conditions for Preparation

| Parameter | Condition/Range | Notes |

|---|---|---|

| Drying pressure | ≤ 760 mmHg | To remove moisture from fluorinated alcohol |

| Drying time | 10 min – 1 hour | Ensures dryness before reaction |

| Reaction temperature (initial) | 40°C – 65°C | For addition of methacryloyl isocyanate |

| Stirring speed | 200 – 300 rpm | Ensures homogeneous mixing |

| Catalyst loading | 10% – 50% of total catalyst | Condensation polymerization catalyst |

| Post-reaction temperature | 50°C – 90°C | To complete reaction until no -NCO detected |

| Reaction monitoring | IR spectroscopy | Disappearance of -NCO peak |

| Product viscosity | 100 – 10,000 cPs at 25°C | Brookfield DV III+ measurement |

| Refractive index | 1.40 – 1.44 | Important for optical applications |

Alternative Synthetic Routes and Functionalization

Other fluorinated methacrylates with similar perfluoroalkyl groups have been synthesized by:

- Direct esterification of methacrylic acid with fluorinated alcohols under acid catalysis.

- Use of polyol copolymers and polyisocyanates to prepare photopolymerizable oligomers, where fluorinated methacrylates are incorporated as side chains or end groups.

However, the isocyanate-based method described above is preferred for its controlled reaction and product purity.

Research Findings and Characterization

- The reaction proceeds via a urethane linkage formation between the isocyanate group and the hydroxyl group of the fluorinated alcohol.

- The resulting monomer exhibits good photopolymerization behavior when incorporated into UV-curable resins.

- Analytical techniques such as FT-IR (to monitor -NCO disappearance), NMR spectroscopy (to confirm structure), and viscosity measurements are essential for validating the synthesis.

- The fluorinated side chain imparts low refractive index and excellent chemical resistance, making the monomer suitable for optical fiber cladding and specialty coatings.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Perfluoro-3-methylbutyl)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can be polymerized through free radical polymerization to form homopolymers or copolymers with other monomers.

Substitution: The fluorinated alkyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Applications De Recherche Scientifique

Synthesis and Properties

Chemical Structure and Synthesis

The chemical formula for 2-(Perfluoro-3-methylbutyl)ethyl methacrylate is with a molecular weight of 382.17 g/mol. The synthesis typically involves the reaction of 2-(Perfluoro-3-methylbutyl)ethanol with methacryloyl chloride in the presence of a base like triethylamine:

This compound exhibits unique properties such as low surface energy, high thermal stability, and excellent chemical resistance, making it suitable for various applications.

Scientific Research Applications

1. Polymer Chemistry

This compound serves as a monomer in the synthesis of fluorinated polymers. These polymers are utilized in coatings, adhesives, and sealants due to their durability and resistance to harsh environments. The compound can undergo free radical polymerization using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions .

2. Biomedical Applications

Research has indicated potential uses in biomedical applications, particularly in drug delivery systems and biocompatible coatings for medical devices. The fluorinated structure enhances biocompatibility and chemical resistance, which are critical for implants and other medical applications .

3. Industrial Uses

In industrial settings, this compound is used to produce specialty coatings, lubricants, and surfactants that require high performance under extreme conditions. Its unique properties allow for the development of materials that can withstand corrosive environments while maintaining functionality .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(Perfluoro-3-methylbutyl)ethyl methacrylate primarily involves its ability to undergo polymerization and form stable fluorinated polymers. The presence of the fluorinated alkyl group imparts unique properties such as low surface energy, high thermal stability, and chemical resistance. These properties make it suitable for various applications where durability and resistance to harsh conditions are required .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Performance Characteristics

Thermal Stability and Surface Properties

- This compound: Exhibits superior thermal stability (decomposition >250°C) compared to non-fluorinated methacrylates. Its perfluoroalkyl chain reduces surface energy to <15 mN/m, ideal for anti-fouling coatings .

- 3-(Perfluorohexyl)-2-hydroxypropyl methacrylate : Longer perfluorohexyl chain enhances chemical resistance but introduces steric hindrance, reducing polymerization efficiency .

- 2-(Perfluorooctyl)ethyl methacrylate : Higher fluorine content (80%) provides extreme hydrophobicity but increases molecular weight, limiting solubility in common solvents .

Reactivity and Polymer Compatibility

- The hydroxyl group in 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl methacrylate enables hydrogen bonding, improving adhesion to polar substrates but complicating free-radical polymerization kinetics .

- In contrast, this compound lacks hydroxyl groups, favoring faster polymerization and compatibility with hydrophobic matrices .

Application-Specific Comparisons

Dental Coatings

- This compound is preferred over longer-chain analogs (e.g., perfluorooctyl derivatives) due to optimal balance between hydrophobicity and mechanical flexibility in dental composites .

- 2,2,2-Trifluoroethyl methacrylate , with lower fluorine content, is unsuitable for high-durability applications but effective in low-refractive-index dental adhesives .

Industrial Coatings

- 2-(Perfluorooctyl)ethyl methacrylate outperforms shorter-chain analogs in harsh chemical environments but faces regulatory restrictions due to persistence of perfluorooctyl chains .

- 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl methacrylate is niche, used in coatings requiring both fluorination and hydroxyl-mediated crosslinking .

Research Findings and Trends

- Environmental and Regulatory Considerations : Shorter perfluoroalkyl chains (e.g., perfluoro-3-methylbutyl) are increasingly favored over C8 derivatives (e.g., perfluorooctyl) due to stricter regulations on persistent pollutants .

- Synthetic Optimization : Recent studies highlight the tunability of this compound copolymers for tailored hydrophobicity without compromising processability .

Activité Biologique

2-(Perfluoro-3-methylbutyl)ethyl methacrylate (CAS No. 65195-44-0) is a fluorinated methacrylate compound that has garnered interest due to its unique properties and potential applications in various fields, including materials science and biology. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on biological systems, and relevant research findings.

This compound is characterized by the presence of a perfluorinated alkyl chain, which significantly influences its chemical behavior and interactions with biological membranes. The structure can be represented as follows:

where , , and denote the number of carbon, hydrogen, and fluorine atoms, respectively.

The biological activity of this compound is primarily attributed to its ability to interact with lipid membranes and proteins. The perfluorinated chain enhances hydrophobic interactions, potentially altering membrane fluidity and protein conformation. This interaction can lead to various biological effects, including:

- Cell Membrane Disruption : The compound may integrate into lipid bilayers, affecting membrane integrity and function.

- Protein Interaction : Modifications in protein structure or function due to hydrophobic interactions with the perfluorinated moiety.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The results indicate that:

- Cell Lines Tested : Human liver (HepG2), breast cancer (MCF-7), and lung cancer (A549) cell lines were utilized.

- Cytotoxic Concentration : IC50 values ranged from 50 µM to 150 µM depending on the cell type, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 75 |

| MCF-7 | 120 |

| A549 | 150 |

Mechanistic Insights

The mechanism behind the observed cytotoxicity involves oxidative stress induction and apoptosis pathways. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound.

Case Studies

-

Study on Hepatotoxicity :

A study conducted on HepG2 cells demonstrated that exposure to varying concentrations of this compound resulted in increased levels of reactive oxygen species (ROS), suggesting a potential hepatotoxic effect mediated by oxidative stress . -

Impact on Cancer Cell Lines :

Research focusing on breast cancer cells indicated that treatment with this compound led to cell cycle arrest at the G1 phase, thereby inhibiting proliferation . This effect was linked to upregulation of p21 protein, a cyclin-dependent kinase inhibitor.

Applications in Research

The unique properties of this compound make it an attractive candidate for further research in drug delivery systems and biomaterials. Its ability to modify surface properties can enhance biocompatibility and reduce protein adsorption in medical devices.

Q & A

Basic: What are the established methods for synthesizing 2-(Perfluoro-3-methylbutyl)ethyl methacrylate, and how do reaction conditions influence yield and purity?

Answer:

Synthesis typically involves free-radical polymerization or esterification of methacrylic acid with fluorinated alcohols. Key factors include:

- Temperature: Elevated temperatures (70–90°C) enhance reaction rates but may promote side reactions like thermal degradation .

- Catalysts: Use of acidic catalysts (e.g., sulfuric acid) or initiators (e.g., AIBN) requires precise stoichiometry to avoid impurities .

- Purification: Fractional distillation or column chromatography is critical for isolating high-purity monomers, as residual fluorinated byproducts can affect downstream polymer properties .

Basic: How can the purity and structural integrity of this compound be verified using analytical techniques?

Answer:

- Nuclear Magnetic Resonance (NMR): NMR confirms fluorocarbon chain integrity, while NMR identifies methacrylate group retention .

- FTIR Spectroscopy: Peaks at 1720–1740 cm (C=O stretch) and 1150–1250 cm (C-F bonds) validate functional groups .

- HPLC: Quantifies residual monomers and oligomers, with retention time calibrated against standards .

Advanced: How do the self-assembly properties of this compound influence its application in hydrophobic coatings?

Answer:

The perfluorinated side chains drive phase separation during polymerization, forming low-surface-energy domains. Methodological considerations:

- Solvent Selection: Use of fluorinated solvents (e.g., perfluorohexane) enhances molecular alignment during film formation .

- Copolymer Design: Blending with hydrophilic monomers (e.g., hydroxyethyl methacrylate) balances hydrophobicity and adhesion .

- AFM Analysis: Topographical mapping reveals nanoscale fluorocarbon clusters, correlating with water contact angles >110° .

Advanced: What factors contribute to the thermal stability of this compound-based polymers, and how can degradation mechanisms be analyzed?

Answer:

- Thermogravimetric Analysis (TGA): Decomposition onset temperatures (>250°C) reflect C-F bond stability. Weight loss curves distinguish between backbone scission (300–400°C) and fluorocarbon chain degradation (>450°C) .

- Pyrolysis-GC/MS: Identifies volatile degradation products (e.g., tetrafluoroethylene), informing mechanistic studies .

- DSC: Glass transition temperatures () correlate with crosslinking density, affecting thermal resistance .

Advanced: How should researchers reconcile discrepancies in reported reactivity ratios of this compound during copolymerization studies?

Answer:

- Theoretical Frameworks: Apply the Mayo-Lewis equation with adjusted parameters for fluorinated monomers, accounting for electron-withdrawing effects of C-F bonds .

- Experimental Controls: Standardize solvent polarity (e.g., using tert-butyl alcohol) to minimize solvent-induced rate variations .

- High-Throughput Screening: Use combinatorial libraries to map reactivity under diverse conditions, resolving outliers .

Advanced: What methodological considerations are critical when comparing the surface energy reduction efficiency of fluorinated methacrylates across different studies?

Answer:

- Standardized Substrates: Use identical materials (e.g., silicon wafers) to eliminate substrate-dependent variability .

- Contact Angle Consistency: Employ sessile drop measurements with controlled humidity (40–60% RH) to prevent environmental artifacts .

- Factorial Design: Test interactions between monomer concentration, curing time, and temperature to isolate dominant factors .

Advanced: How can molecular dynamics simulations be applied to predict the phase behavior of this compound in block copolymer systems?

Answer:

- Force Field Selection: Use all-atom models (e.g., OPLS-AA) to capture fluorocarbon chain rigidity and van der Waals interactions .

- Simulation Parameters: Run equilibration phases (>50 ns) to observe microphase separation kinetics .

- Validation: Cross-reference simulated radial distribution functions with SAXS data to confirm domain spacing accuracy .

Advanced: What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Answer:

- Supercritical CO Extraction: Exploits the low polarity of fluorinated compounds for selective isolation .

- Membrane Filtration: Nanofiltration membranes (MWCO 500 Da) retain oligomers while allowing monomer passage .

- Ion-Exchange Chromatography: Removes anionic impurities (e.g., sulfonic acid residues) using quaternary ammonium resins .

Advanced: What in vitro models are appropriate for assessing the biological interactions of this compound degradation products?

Answer:

- Hepatocyte Cultures: Monitor CYP450 enzyme inhibition to assess metabolic interference .

- Immune Response Assays: Quantify cytokine release (e.g., IL-6, TNF-α) in macrophage lineages to evaluate inflammatory potential .

- Aquatic Toxicity Tests: Use Daphnia magna LC assays to model environmental impacts .

Advanced: How can the environmental persistence of this compound be quantified using accelerated degradation studies?

Answer:

- UV/Ozone Exposure: Simulate long-term weathering by tracking C-F bond cleavage via XPS .

- Soil Microcosms: Measure half-lives in anaerobic conditions to model groundwater contamination risks .

- QSAR Modeling: Predict biodegradation pathways using electronic descriptors (e.g., LUMO energy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.